Dimethylarsinate is an organoarsenic compound characterized by the chemical formula . It is the conjugate base of dimethylarsinic acid, which is a methylated form of arsenic. This compound is primarily found in the environment as a result of microbial methylation processes, where inorganic arsenic is converted into organic forms by various microorganisms, including bacteria, yeasts, and algae . Dimethylarsinate plays a significant role in arsenic biogeochemistry and has implications for both environmental science and toxicology.
Dimethylarsinate exhibits notable biological activity, particularly regarding its toxicity and interaction with biological systems. It has been found to be less toxic than inorganic arsenic compounds but still poses health risks. Its biological effects include:
Dimethylarsinate can be synthesized through several methods:
Dimethylarsinate has various applications, including:
Interaction studies on dimethylarsinate focus on its behavior in biological systems and environmental contexts. Key findings include:
Dimethylarsinate shares similarities with several other organoarsenic compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Dimethylarsinic Acid | C2H7AsO2 | Precursor to dimethylarsinate; more acidic in nature. |
Monomethylarsonic Acid | C1H3AsO2 | Intermediate in arsenic metabolism; more toxic than dimethylarsinate. |
Trimethylarsine | C3H9As | Volatile; used primarily in industrial applications; distinct from the non-volatile nature of dimethylarsinate. |
Arsenate | AsO4^3- | Inorganic form; highly toxic; serves as a reference point for comparing organic forms. |
Dimethylarsinate's unique characteristics lie in its balance between toxicity and biological activity, making it an important subject for further research in environmental science and toxicology.
Arsenic methyltransferase (AS3MT) represents the primary enzyme responsible for the methylation of inorganic arsenic in mammalian systems [3] [5]. This enzyme belongs to the superfamily of seven-β-strand methyltransferases and is classified under the Enzyme Commission number EC 2.1.1.137 [3]. The human AS3MT gene encodes a protein of 375 amino acid residues, while the mouse ortholog contains 376 residues [22].
The enzyme structure features six parallel β-strands with a seventh anti-parallel strand inserted between the fifth and sixth β-strands [22]. Five cysteine residues are fully conserved and essential for arsenic methylation activity: C32, C61, C85, C156, and C206 in the human enzyme sequence [22]. These cysteine residues play distinct roles in the catalytic mechanism, with C156 and C206 forming the arsenic binding site, while C32 and C61 participate in disulfide bond formation during the catalytic cycle [33].
The AS3MT enzyme utilizes S-adenosylmethionine as the methyl donor and requires the thioredoxin/thioredoxin reductase/NADPH system as cofactors [5] [32]. The enzyme demonstrates a high preference for arsenic triglutathione complexes as substrates rather than free inorganic arsenic [3] [18]. The binding of S-adenosylmethionine induces conformational changes in the enzyme that position the methyl donor for transfer to arsenic [23].
Table 1: AS3MT Enzyme Properties and Characteristics
Property | Description | Reference |
---|---|---|
Enzyme Type | Arsenic (+3 oxidation state) methyltransferase | [3] [5] |
EC Number | EC 2.1.1.137 | [3] |
Gene Size (amino acids) | 375 residues (human), 376 residues (mouse) | [22] |
Key Conserved Cysteines | C32, C61, C85, C156, C206 (human positions) | [22] |
Primary Substrate | Arsenic triglutathione (ATG) | [3] [18] |
Methyl Donor | S-adenosylmethionine (SAM) | [3] [32] |
Cofactor Requirements | Thioredoxin/Thioredoxin reductase/NADPH | [5] |
Cellular Location | Primarily liver, also kidney, lung | [3] |
Enzyme Structure | Seven-β-strand methyltransferase superfamily | [22] |
The conversion of inorganic arsenic to dimethylarsinate follows a well-characterized sequential pathway involving multiple enzymatic and non-enzymatic steps [3] [13]. The process begins with the reduction of pentavalent arsenate to trivalent arsenite, which occurs rapidly in biological systems [13]. Arsenite subsequently forms complexes with glutathione, generating arsenic triglutathione, which serves as the preferred substrate for AS3MT [18].
The methylation mechanism follows a completely ordered sequence where S-adenosylmethionine binds first to AS3MT, inducing conformational changes that facilitate arsenic binding [32]. The arsenic triglutathione complex then binds to the enzyme through three conserved cysteine residues [23]. The methyl group transfer occurs via nucleophilic attack by the arsenic lone pair electrons on the methyl group of S-adenosylmethionine [3].
Following the first methylation step, a transient pentavalent monomethylarsenic intermediate forms, which is immediately reduced back to the trivalent state by cysteine residues within the enzyme [3]. The monomethylarsonous acid product remains enzyme-bound and undergoes a second round of methylation to produce dimethylarsinous acid [32]. This trivalent dimethylated product represents the major soluble product released from the enzyme [3].
The final step involves non-enzymatic oxidation of dimethylarsinous acid to dimethylarsinate upon exposure to oxygen in urine [3] [4]. This oxidation process is pH-dependent and occurs readily under physiological conditions [4].
Table 2: Methylation Progression Steps from Inorganic Arsenic to Dimethylarsinate
Step | Process | Substrate | Product | Reference |
---|---|---|---|---|
1 | Arsenate reduction | As(V) | As(III) | [13] |
2 | Glutathione complex formation | As(III) | As(GS)₃ | [3] [18] |
3 | AS3MT binding | As(GS)₃ | As(GS)₃-AS3MT complex | [3] |
4 | First methylation | As(GS)₃-AS3MT complex | MAs(III) | [3] [32] |
5 | Intermediate formation | MAs(III) | MAs(III)-AS3MT complex | [32] |
6 | Second methylation | MAs(III)-AS3MT complex | DMAs(III) | [3] [32] |
7 | Product release | DMAs(III) | DMAs(III) (free) | [3] |
8 | Oxidation in urine | DMAs(III) | DMAs(V) (dimethylarsinate) | [3] [4] |
The formation of trivalent methylated metabolites represents a critical aspect of arsenic metabolism that significantly influences the biological activity of methylated arsenic species [5]. Monomethylarsonous acid and dimethylarsinous acid are the primary trivalent intermediates formed during the AS3MT-catalyzed methylation process [5] [32].
Monomethylarsonous acid forms as an enzyme-bound intermediate following the first methylation step [32]. This metabolite demonstrates higher genotoxicity compared to inorganic arsenic and exhibits enhanced ability to induce chromosomal aberrations in human lymphocytes [5]. The compound remains predominantly bound to AS3MT through cysteine coordination until it undergoes the second methylation reaction [32].
Dimethylarsinous acid represents the major trivalent product released from AS3MT and demonstrates the highest cytotoxicity among all arsenic metabolites [5]. This compound exhibits enhanced cellular uptake compared to pentavalent methylated species and demonstrates potent clastogenic activity in various cell systems [5]. The formation of dimethylarsinous acid glutathione conjugates occurs through both enzymatic and non-enzymatic pathways [19] [20].
Additional trivalent metabolites include arsenic triglutathione, which forms non-enzymatically when glutathione concentrations exceed 2 millimolar [18]. Monomethylarsonic diglutathione and dimethylarsinic glutathione represent unstable intermediates that readily hydrolyze and oxidize to their pentavalent counterparts when glutathione concentrations fall below 1 millimolar [18].
A recently identified metabolite, dimethylarsinothioyl glutathione, forms through the oxidation of dimethylarsinous acid in the presence of glutathione [19] [20]. This metabolite demonstrates stability across a wide pH range (3.0-7.4) but exhibits significantly lower toxicity due to limited cellular uptake [20].
Table 3: Trivalent Methylated Metabolite Formation and Properties
Metabolite | Formation Pathway | Stability | Toxicity Relative to iAs | Reference |
---|---|---|---|---|
Monomethylarsonous acid (MAs(III)) | First methylation of As(GS)₃ | Enzyme-bound intermediate | Higher (more genotoxic) | [5] [32] |
Dimethylarsinous acid (DMAs(III)) | Second methylation of MAs(III) | Major soluble product | Higher (most cytotoxic) | [5] [32] |
Arsenic triglutathione (ATG) | Non-enzymatic As(III) + GSH | Stable at GSH >2mM | Lower | [3] [18] |
Monomethylarsonic diglutathione (MADG) | Hydrolysis product of methylated intermediate | Unstable at GSH <1mM | Intermediate | [18] |
Dimethylarsinic glutathione (DMAG) | Methylation product of MADG | Unstable at GSH <1mM | Intermediate | [18] |
Dimethylarsinothioyl glutathione (DMMTA(V)(GS)) | Oxidation of DMAs(III) with GSH | Stable at pH 3.0-7.4 | Lower (limited uptake) | [19] [20] |
Substantial interindividual variations exist in arsenic methylation efficiency, with genetic polymorphisms representing the primary determinant of these differences [9] [25]. The AS3MT gene contains numerous single nucleotide polymorphisms that significantly influence methylation capacity and the urinary metabolite profile [8] [9].
Two polymorphisms demonstrate consistent effects across diverse populations: rs3740393 and rs11191439 [9] [11]. Individuals carrying minor alleles for rs3740393 exhibit approximately 50% lower urinary monomethylarsonic acid percentages and correspondingly higher dimethylarsinate percentages compared to wild-type homozygotes [9]. The rs11191439 polymorphism demonstrates similar effects on methylation efficiency across multiple population groups [11].
Gender differences significantly influence arsenic methylation, with women demonstrating 10-20% higher methylation efficiency compared to men [25] [29]. This difference becomes more pronounced during pregnancy, when enhanced methylation capacity has been consistently observed [29]. Age represents another important factor, with children demonstrating significantly lower methylation efficiency compared to adults [25].
Ethnicity contributes to population-specific methylation patterns, with indigenous populations often exhibiting unique polymorphism frequencies and corresponding methylation profiles [9]. Studies in northern Argentina revealed indigenous women with unusually low monomethylarsonic acid percentages (5.7% for variant homozygotes versus 15.5% for wild-type) and correspondingly high dimethylarsinate percentages [9].
Nutritional factors also influence methylation efficiency [36]. Folate status demonstrates a positive correlation with dimethylarsinate percentage (r=0.14, p=0.02) and a negative correlation with monomethylarsonic acid percentage [36]. Homocysteine levels show inverse relationships with methylation efficiency, reflecting the interconnection between one-carbon metabolism and arsenic methylation [36].
Lifestyle factors including smoking significantly reduce arsenic methylation capacity [29]. The magnitude of these variations can result in up to 50% differences in methylation efficiency between individuals, substantially influencing arsenic toxicokinetics and potential health outcomes [25].
Table 4: Factors Contributing to Interindividual Variations in Methylation Efficiency
Factor | Effect on Methylation | Magnitude of Effect | Reference |
---|---|---|---|
Genetic polymorphisms | Variable | Up to 50% variation | [9] [25] |
AS3MT rs3740393 | Increased DMA%, Decreased MMA% | ~50% reduction in MMA% | [9] [11] |
AS3MT rs11191439 | Increased DMA%, Decreased MMA% | Consistent across populations | [11] |
Gender differences | Women > Men | 10-20% difference | [25] [29] |
Age effects | Adults > Children | Significant in children | [25] |
Pregnancy status | Enhanced in pregnancy | Enhanced during pregnancy | [29] |
Ethnicity | Population-specific patterns | Variable by population | [9] [25] |
Folate status | Positive correlation with DMA% | Moderate correlation (r=0.14) | [36] |
Smoking status | Reduced methylation capacity | Reduced efficiency | [29] |
Arsenic methylation demonstrates a paradoxical dual role, functioning simultaneously as both a detoxification and activation pathway [12] [13]. The detoxification aspect primarily manifests through enhanced urinary excretion and reduced tissue retention [13]. Dimethylarsinate clears from the body approximately 10-fold faster than inorganic arsenic, significantly reducing long-term arsenic burden [13].
The methylation process facilitates arsenic elimination by converting inorganic arsenic into more readily excretable forms [12]. Dimethylarsinate demonstrates lower affinity for cellular targets compared to inorganic arsenic, reducing the potential for long-term tissue accumulation [13]. This enhanced clearance provides substantial protection against chronic arsenic toxicity [12].
However, the activation aspect of methylation involves the formation of highly toxic trivalent intermediates [5] [12]. Monomethylarsonous acid and dimethylarsinous acid demonstrate significantly higher acute toxicity compared to inorganic arsenic [5]. These trivalent metabolites exhibit enhanced genotoxicity, increased chromosomal aberration induction, and greater cytotoxic potency [5].
The temporal dynamics of methylation create a complex toxicological profile [12]. During active methylation, cells experience transient exposure to highly toxic trivalent intermediates [5]. However, the rapid progression through the methylation pathway and subsequent excretion of the less toxic pentavalent products generally results in net detoxification [12] [13].
Recent research indicates that the balance between detoxification and activation depends on methylation efficiency [8]. Individuals with efficient methylation rapidly convert toxic intermediates to excretable products, minimizing exposure to trivalent metabolites [8]. Conversely, individuals with impaired methylation may experience prolonged exposure to toxic intermediates [8].
The cellular context also influences the detoxification-activation balance [16]. While methylated arsenicals can bind to cellular proteins, their ability to induce specific biological responses varies significantly [16]. The formation of glutathione conjugates may provide additional protection against the toxic effects of trivalent metabolites [19] [20].
Table 5: Arsenic Methylation in Detoxification and Activation Pathways
Aspect | Detoxification Role | Activation Role | Net Effect | Reference |
---|---|---|---|---|
Detoxification Mechanism | Increased urinary excretion | Formation of toxic intermediates | Overall beneficial | [12] [13] |
Activation Mechanism | Reduced tissue retention | Enhanced cellular uptake | Transient risk | [5] [12] |
Clearance Enhancement | 10-fold faster clearance of DMA | Transient accumulation of MAs(III)/DMAs(III) | Positive for elimination | [13] |
Toxicity Enhancement | Lower affinity for cellular targets | Higher acute toxicity of trivalent forms | Negative during metabolism | [5] |
Genotoxicity | Reduced DNA binding | Increased chromosomal aberrations | Context-dependent | [5] |
Carcinogenicity | Lower long-term exposure | Potential for DNA damage | Generally protective | [12] |
Cellular Targets | Reduced protein binding | Enhanced protein interactions | Mixed effects | [5] [16] |
Overall Balance | Beneficial for elimination | Risk from intermediate metabolites | Detoxification predominates | [12] [13] |
Dimethylarsinate demonstrates widespread occurrence across diverse aquatic environments, with concentrations varying significantly based on local geochemical conditions and anthropogenic influences [1] [2]. In surface water systems, dimethylarsinate concentrations typically range from tens of nanograms per liter to 50 micrograms per liter without sample dilution [1] [3]. Studies utilizing liquid chromatography with inductively coupled plasma-tandem mass spectrometry have detected dimethylarsinate in various surface water matrices, with methodological detection limits ranging from 0.1 to 0.6 micrograms arsenic per liter [2] [4].
Groundwater systems exhibit more variable dimethylarsinate concentrations, often influenced by local geological formations and redox conditions [5] [6]. The preservation of arsenic speciation in groundwater samples requires careful field handling, with dimethylarsinate and monomethylarsonate demonstrating stability for 90 days in groundwater and surface water when preserved with ethylenediaminetetraacetic acid [5]. Environmental monitoring programs across Arizona have documented arsenic concentrations exceeding 10 parts per billion in 20.7% of water samples, with some counties showing over 40% of samples above regulatory limits [7].
The spatial distribution of dimethylarsinate in aquatic systems reflects complex interactions between microbial communities and geochemical conditions. In the Klamath Basin, dissolved arsenic concentrations in surface water can exceed both Oregon Department of Environmental Quality criteria and United States Environmental Protection Agency drinking water limits [8]. Research in arsenic-rich shallow and deep sediments from Jianghan Plain, China, demonstrated that microbial communities significantly catalyze arsenic methylation, producing dimethylarsinate concentrations ranging from 4.5 to 15.5 micrograms per liter after 80 days of incubation [9].
Marine environments also serve as significant reservoirs for dimethylarsinate formation and cycling. In the Sargasso Sea, dimethylarsinate oxidation by marine bacterioplankton occurs at rates sufficient to cause complete turnover of the estimated standing stock every 8.1 days [10]. This rapid cycling demonstrates the dynamic nature of methylated arsenic species in oceanic systems and their importance in global biogeochemical processes.
The partitioning behavior of dimethylarsinate between soil and water phases represents a critical component of its environmental fate and transport. Unlike many organic contaminants that exhibit predictable partitioning based on hydrophobicity, dimethylarsinate partitioning is governed by complex physicochemical interactions including electrostatic forces, surface complexation, and pH-dependent speciation [11].
Soil organic carbon content significantly influences dimethylarsinate partitioning coefficients, with higher organic matter content generally increasing sorption capacity [12]. The relationship between soil properties and dimethylarsinate mobility varies with environmental conditions, particularly solution pH, which affects both dimethylarsinate speciation and soil surface chemistry [11]. Studies have demonstrated that partitioning coefficients increase substantially when solution pH decreases from approximately eight to three, indicating stronger sorption under acidic conditions [11].
The presence of iron and aluminum oxides in soil matrices affects dimethylarsinate partitioning through surface complexation mechanisms. These mineral phases can undergo reductive dissolution under anaerobic conditions, potentially releasing previously sorbed dimethylarsinate back into the aqueous phase [13]. Research in paddy soils has shown that dimethylarsinate concentrations in pore water can represent up to 69% of total dissolved arsenic, with concentrations ranging from 0 to 85 micrograms per liter depending on soil conditions [12] [14].
Temporal variations in soil-water partitioning reflect changing redox conditions and microbial activity. In flooded paddy soils, dimethylarsinate concentrations exhibit transient peaks during early incubation phases, particularly in contaminated soils from China [12]. These temporal patterns suggest dynamic equilibrium between sorption, desorption, and ongoing microbial transformation processes that continuously alter the distribution of dimethylarsinate between solid and aqueous phases.
Microbial transformation processes represent the primary drivers of dimethylarsinate formation and degradation in environmental systems. The arsenite methyltransferase enzyme, encoded by the arsM gene, catalyzes the sequential methylation of inorganic arsenic to form monomethylarsonate and subsequently dimethylarsinate [15] [16]. This enzymatic process requires S-adenosylmethionine as a methyl donor and involves alternating reduction and methylation steps that maintain arsenic in the trivalent oxidation state during methyl group transfer [16].
The diversity of microorganisms capable of dimethylarsinate transformation is extensive, encompassing bacteria, archaea, and fungi across diverse environmental niches [15] [17]. In paddy soils from Cambodia, metagenomic analysis identified consistently high arsM gene abundance, with Pseudomonas, Bradyrhizobium, Burkholderia, and Anaeromyxobacter representing the dominant bacteria harboring genes related to arsenic biotransformation [18] [19]. The abundance of arsenic-related genes follows the pattern bacteria > archaea > fungi, indicating bacterial dominance in dimethylarsinate cycling [18].
Demethylation processes represent equally important transformation pathways that can reverse methylation reactions. The ArsI enzyme, a nonheme iron-dependent dioxygenase with carbon-arsenic lyase activity, cleaves the carbon-arsenic bond in trivalent methylated arsenicals including dimethylarsinate [13]. This demethylation process has been characterized in environmental isolates such as Bacillus species and cyanobacteria, suggesting widespread occurrence of organisms capable of degrading methylated arsenic species [13].
Environmental factors significantly influence the balance between methylation and demethylation processes. Aerobic microorganisms demonstrate higher methylation efficiency compared to anaerobic species, which typically exhibit enhanced arsenic efflux capabilities that limit intracellular accumulation necessary for methylation [20]. The relationship between soil redox potential and microbial dimethylarsinate production has been demonstrated in field studies, where even small variations in redox conditions within the anoxic range can cause large variations in the abundance of arsenic-methylating microorganisms [21].
The global cycling of methylated arsenic species, including dimethylarsinate, operates through interconnected atmospheric, terrestrial, and marine pathways that facilitate worldwide redistribution of these compounds [22] [23]. Atmospheric transport represents a major component of global dimethylarsinate cycling, with volatile methylated arsenic species contributing to long-range transport and subsequent deposition in remote environments [24].
Natural sources contribute approximately 7,900 tonnes of arsenic to the global atmosphere annually, while anthropogenic activities account for nearly 24,000 tonnes per year [25]. Volcanic activity represents the most significant natural contributor, followed by low-temperature volatilization, vegetation exudates, and windblown dusts [25]. These emissions undergo atmospheric transformation processes that can generate dimethylarsinate through both direct volatilization and secondary formation reactions.
Marine environments play crucial roles in global dimethylarsinate cycling through biological methylation and demethylation processes. Phytoplankton methylate inorganic arsenic as a detoxification mechanism, producing dimethylarsinate that subsequently undergoes oxidation by marine bacterioplankton [10]. This process creates a parasitic cycle wherein methylation by phytoplankton provides energy sources for bacteria that demethylate the products, releasing toxic arsenic forms back into the marine environment [10].
Terrestrial cycling involves complex interactions between soil microbial communities, plant uptake, and atmospheric exchange. Global biomethylation of arsenic in aquifers has the potential to transform approximately 100 tonnes of inorganic arsenic into methylated species annually [9]. This terrestrial methylation contributes to both groundwater contamination and atmospheric emissions through volatilization of dimethylarsine and other methylated products [15].
The distinction between anthropogenic and natural sources of dimethylarsinate is complicated by the fact that human activities often mobilize naturally occurring arsenic through industrial processes, mining operations, and fossil fuel combustion [6] [22]. Natural sources include geological weathering of arsenic-bearing minerals, volcanic emissions, and biological methylation processes that occur independently of human influence [6] [25].
Anthropogenic sources contribute significantly more arsenic to the global atmosphere than natural processes, with industrial activities, mining, and fossil fuel combustion accounting for approximately three-quarters of atmospheric arsenic emissions [25]. Historical use of arsenical pesticides has created legacy contamination in agricultural soils, where microbial communities continue to generate dimethylarsinate through methylation of residual inorganic arsenic [6] [25].
Mining and smelting operations represent concentrated point sources of both inorganic arsenic and conditions conducive to dimethylarsinate formation. Acid mine drainage creates low-pH environments that favor arsenic mobilization, while associated microbial communities can methylate dissolved arsenic to produce dimethylarsinate [2]. Coal combustion releases arsenic-containing particulate matter that can undergo atmospheric transformation to form methylated species during transport [25].
The relative contributions of natural versus anthropogenic sources vary significantly across different environmental compartments and geographical regions. In remote areas with minimal industrial activity, natural geological sources and biological methylation processes dominate dimethylarsinate occurrence [22]. Conversely, in industrialized regions and areas with historical arsenical pesticide use, anthropogenic sources typically overwhelm natural background levels [6] [26].